Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine

Description

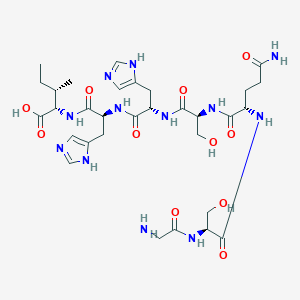

Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine (Gly-Ser-Gln-Ser-His-His-Ile) is a heptapeptide characterized by a unique sequence rich in serine (Ser), histidine (His), and glutamine (Gln) residues. This peptide’s structure includes two consecutive histidine residues, which may confer metal-binding properties or enhance interactions with biological targets such as chemotactic receptors.

Properties

CAS No. |

652969-20-5 |

|---|---|

Molecular Formula |

C31H48N12O11 |

Molecular Weight |

764.8 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C31H48N12O11/c1-3-15(2)25(31(53)54)43-28(50)20(7-17-10-35-14-37-17)40-27(49)19(6-16-9-34-13-36-16)41-30(52)22(12-45)42-26(48)18(4-5-23(33)46)39-29(51)21(11-44)38-24(47)8-32/h9-10,13-15,18-22,25,44-45H,3-8,11-12,32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,47)(H,39,51)(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,53,54)/t15-,18-,19-,20-,21-,22-,25-/m0/s1 |

InChI Key |

WUSVPOQRVOQCPQ-KFXLWEAGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid (isoleucine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (histidine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (histidine, serine, glutamine, serine, and glycine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., bacteria or yeast), which then produces the peptide in large quantities.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine can undergo various chemical reactions, including:

Oxidation: The histidine residues can be oxidized to form histidine derivatives.

Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives or chemical reagents specific to the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues may yield histidine derivatives, while reduction of disulfide bonds will yield free thiol groups.

Scientific Research Applications

Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based therapies.

Industry: Used in the development of biomaterials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Gly-Ser-Gln-Ser-His-His-Ile with structurally or functionally related peptides from the evidence:

Key Findings

Chemoattractant Potency :

- GHK and fMLP exhibit strong chemoattractant activity for mast cells and neutrophils, respectively . In contrast, valylglycylserylglutamic acid shows significantly weaker activity, highlighting the importance of specific residues (e.g., His-Lys in GHK) in potency .

- Gly-Ser-Gln-Ser-His-His-Ile’s His-His motif may mimic GHK’s His-Lys interaction with chemotactic receptors, though its extended sequence could alter binding kinetics or stability .

Thermal Stability :

- GHK retains activity after heating to 56°C but is destroyed at 100°C . Similar thermal sensitivity is expected for Gly-Ser-Gln-Ser-His-His-Ile due to peptide bond lability.

Molecular Weight and Bioactivity: Tumor-derived peptides with molecular weights between 300–1000 Da (e.g., GHK) are bioactive in mast cell migration .

Functional Redundancy vs. Specificity: Gamma-glutamyl dipeptides (e.g., γ-Glu-Ile) are metabolically distinct, participating in amino acid transport rather than chemotaxis . This contrasts with Gly-Ser-Gln-Ser-His-His-Ile’s inferred immune-modulatory role.

Contradictions and Limitations

- While GHK and fMLP are well-characterized, Gly-Ser-Gln-Ser-His-His-Ile lacks direct experimental validation in the provided evidence. Its functional hypotheses rely on structural analogies to GHK .

- and describe longer peptides with overlapping residues (e.g., His-His-Cys), but their functions (e.g., enzymatic activity) differ significantly, emphasizing sequence context dependence .

Biological Activity

Glycyl-L-seryl-L-glutaminyl-L-seryl-L-histidyl-L-histidyl-L-isoleucine is a complex peptide composed of several amino acids, which are known to exhibit a variety of biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Structure and Composition

The compound consists of the following amino acids:

- Glycine (Gly)

- Serine (Ser)

- Glutamine (Gln)

- Histidine (His)

- Isoleucine (Ile)

This unique combination suggests potential interactions with biological systems, particularly in areas such as vasodilation and immune response modulation.

1. Vasodilatory Effects

Research indicates that peptides similar to this compound exhibit significant vasodilatory and hypotensive activities. A study highlighted a class of undecapeptides that demonstrated these effects, suggesting that the presence of specific amino acids like histidine may enhance these properties due to their involvement in nitric oxide synthesis pathways .

2. Antimicrobial Properties

Peptides containing hydroxy amino acids, such as those found in this compound, have been shown to possess antibacterial , antifungal , and antiviral activities. For instance, a study on peptides derived from Bacillus thuringiensis demonstrated their effectiveness against various pathogens, suggesting that this compound may similarly exhibit antimicrobial properties .

3. Anticancer Activity

The potential anticancer properties of this peptide are supported by findings that certain amino acid sequences can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves modulation of cellular signaling pathways related to cell proliferation and apoptosis .

Data Tables

The following table summarizes key biological activities associated with similar peptides:

Case Study 1: Vasodilatory Effects

A study involving an undecapeptide similar to this compound demonstrated significant vasodilatory effects in animal models. The peptide was administered intravenously, resulting in a notable decrease in blood pressure and increased blood flow to peripheral tissues. This effect was attributed to enhanced nitric oxide production .

Case Study 2: Antimicrobial Activity

In vitro studies on peptides derived from Bacillus thuringiensis showed that they could effectively inhibit the growth of Escherichia coli and Staphylococcus aureus. These findings suggest that this compound may also possess similar antimicrobial properties, warranting further investigation into its applications in food preservation and medicine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.